molecular formula C6H9NO3 B3037862 (R)-Methyl 5-oxopyrrolidine-2-carboxylate CAS No. 64700-65-8

(R)-Methyl 5-oxopyrrolidine-2-carboxylate

Cat. No. B3037862
CAS RN: 64700-65-8
M. Wt: 143.14 g/mol
InChI Key: HQGPKMSGXAUKHT-SCSAIBSYSA-N
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Description

“®-Methyl 5-oxopyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 64700-65-8 and a linear formula of C6H9NO3 .


Synthesis Analysis

The synthesis of “®-Methyl 5-oxopyrrolidine-2-carboxylate” is a complex process that involves several steps. Unfortunately, the specific details of the synthesis process are not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 5-oxopyrrolidine-2-carboxylate” are not specified in the search results .


Physical And Chemical Properties Analysis

“®-Methyl 5-oxopyrrolidine-2-carboxylate” is a liquid at room temperature . Its molecular weight is 143.14 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Homochiral MOFs

Homochiral Metal-Organic Frameworks (MOFs) are synthesized by intercalating (S or R)-5-oxopyrrolidine-2-carboxylate into layered MOFs assembled from hydrogenated Schiff base L and Zn (II). This is a novel strategy to design and synthesize homochiral coordination polymers and potential nonlinear optical materials .

Chemical Derivatization

The compound can be used in chemical derivatization, a process that modifies the chemical structure of a compound to improve its stability, detection, and quantification in analytical chemistry .

Metabolomics Research

In metabolomics, the study of small molecules derived from biological processes, GC–MS based applications have a rich and extensive history. The compound could potentially be used in this field .

Pharmaceutical Research

The compound could potentially be used in pharmaceutical research, particularly in the development of new drugs and therapies. Its unique chemical structure could make it useful in the synthesis of new compounds .

Material Science

In material science, the compound could potentially be used in the development of new materials with unique properties. Its ability to form homochiral MOFs suggests potential applications in the creation of materials with specific optical properties .

Environmental Science

In environmental science, the compound could potentially be used in the study of environmental pollutants. Its unique chemical structure could make it useful in the identification and quantification of pollutants in various environmental samples .

Mechanism of Action

Mode of Action

It is known to be an endogenous metabolite , suggesting it may play a role in various biochemical processes within the body.

Biochemical Pathways

It has been observed that labile metabolic intermediates, such as ®-methyl 5-oxopyrrolidine-2-carboxylate, can contribute to organismal adaptation in some scenarios . This suggests that the compound may influence a variety of biochemical pathways, potentially leading to the generation of new biochemical pathways .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability

Result of Action

As an endogenous metabolite , it likely plays a role in various physiological processes, but specific effects are yet to be determined.

Safety and Hazards

The safety information for “®-Methyl 5-oxopyrrolidine-2-carboxylate” includes hazard statements H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The future directions for the use and study of “®-Methyl 5-oxopyrrolidine-2-carboxylate” are not specified in the search results .

properties

IUPAC Name

methyl (2R)-5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPKMSGXAUKHT-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 5-oxopyrrolidine-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of DL-pyroglutamic acid (50 g, 0.387 mol) in 157 mL CH3OH (3.87 mol) and 100 mL toluene was added concentrated H2SO4 (2.5 mL). This mixture was warmed to reflux and allowed to stir for 16 h. Since starting material remained, another 4 mL concentrated H2SO4 was added and the mixture stirred at reflux for an additional 24 h then was cooled to ambient temperature and 20% aqueous NaOH was added to bring the solution to pH ˜6. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2, filtered through Celite® diatomaceous earth, concentrated and purified via Kugelrohr distillation. The resulting material was carried on directly to the next reaction.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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